

A Comparative Guide to the Identification of Synthesized 1-Phenylcyclopentanol

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Compound of Interest

Compound Name: 1-Phenylcyclopentanol

Cat. No.: B087942

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For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. This guide provides a comparative analysis of the analytical techniques used to identify **1-Phenylcyclopentanol**, with a practical comparison to the structurally similar 1-Phenylcyclohexanol. Detailed experimental protocols and supporting data are provided to aid in the accurate characterization of these compounds.

Comparison of Analytical Data: 1-Phenylcyclopentanol vs. 1-Phenylcyclohexanol

The following tables summarize the key analytical data for **1-Phenylcyclopentanol** and 1-Phenylcyclohexanol, facilitating a clear comparison between the two.

Table 1: Physical and Chromatographic Properties

Property	1-Phenylcyclopentanol	1-Phenylcyclohexanol
Molecular Formula	C ₁₁ H ₁₄ O	C ₁₂ H ₁₆ O
Molecular Weight	162.23 g/mol [1]	176.25 g/mol [2]
CAS Number	10487-96-4[1]	1589-60-2[2]
Melting Point	Not available	58-65 °C

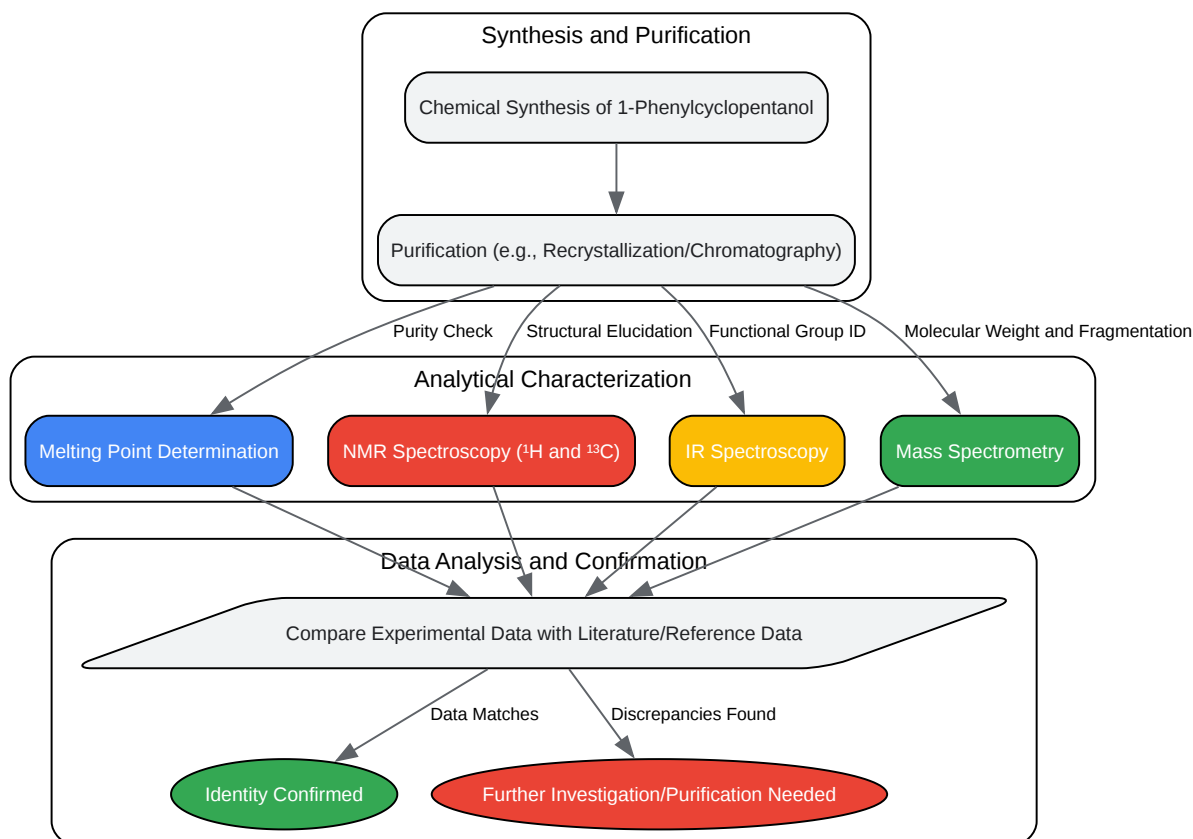
Table 2: Spectroscopic Data

Technique	1-Phenylcyclopentanol	1-Phenylcyclohexanol
^1H NMR (CDCl_3)	Aromatic Protons (multiplet), Cyclopentyl Protons (multiplet), Hydroxyl Proton (singlet)	Aromatic Protons (multiplet), Cyclohexyl Protons (multiplet), Hydroxyl Proton (singlet)
^{13}C NMR (CDCl_3)	~23.9 ppm, ~41.8 ppm, ~83.4 ppm, Aromatic carbons[3]	~22.2 ppm, ~25.6 ppm, ~38.9 ppm, ~73.1 ppm, Aromatic carbons[3]
IR (cm^{-1})	O-H stretch, C-H (aromatic and aliphatic) stretches, C=C (aromatic) stretches, C-O stretch	O-H stretch (around 3350 cm^{-1}), C-H (aromatic and aliphatic) stretches, C=C (aromatic) stretches (1500-1600 cm^{-1}), C-O stretch[4]
Mass Spec. (m/z)	162 (M^+), 133, 105[1]	176 (M^+), 133, 105[2]

Experimental Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for the confirmation of the identity of a synthesized compound like **1-Phenylcyclopentanol**.

Workflow for Identity Confirmation of Synthesized 1-Phenylcyclopentanol



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Identity Confirmation Workflow

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **^1H NMR Acquisition:**
 - Acquire a ^1H NMR spectrum using a standard pulse program.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
 - The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
- **Spectrum Acquisition:** Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands for functional groups such as the hydroxyl (O-H) group, aromatic C-H, aliphatic C-H, aromatic C=C, and the C-O bond.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak (M^+) and analyze the major fragment ions to deduce the structure of the compound.

Melting Point Determination

Objective: To assess the purity of the synthesized compound.

Protocol:

- Sample Preparation: Finely powder a small amount of the dry, crystalline sample.
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

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References

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